molecular formula C11H13NO4 B1662244 Salsolinol-1-carboxylic acid CAS No. 57256-34-5

Salsolinol-1-carboxylic acid

Cat. No. B1662244
CAS RN: 57256-34-5
M. Wt: 223.22 g/mol
InChI Key: XHGLVMDBZZZXDP-UHFFFAOYSA-N
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Description

Salsolinol-1-carboxylic acid is an endogenous alkaloid found in the central nervous system . It has the molecular formula C11H13NO4 and a molecular weight of 223.22 g/mol .


Synthesis Analysis

Salsolinol-1-carboxylic acid can be formed in the mammalian brain by the nonenzymatic Pictet–Spengler condensation of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .


Molecular Structure Analysis

The IUPAC name of Salsolinol-1-carboxylic acid is 6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid . The InChI and Canonical SMILES are also provided in the PubChem database .

Scientific Research Applications

Salsolinol-1-carboxylic acid is an endogenous alkaloid in the central nervous system . It’s a tetrahydroisoquinoline derivative whose presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA (l-dihydroxyphenylalanine) medication .

  • Summary of the Application : Salsolinol-1-carboxylic acid is involved in various physiological and pathophysiological roles, especially related to Parkinson’s disease or alcohol addiction .
  • Methods of Application or Experimental Procedures : The existence of ®-salsolinol synthase has been proposed, which possibly catalyzes the reaction of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .

Salsolinol-1-carboxylic acid is an endogenous alkaloid in the central nervous system . It’s a tetrahydroisoquinoline derivative whose presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA (l-dihydroxyphenylalanine) medication .

  • Summary of the Application : Salsolinol-1-carboxylic acid is involved in various physiological and pathophysiological roles, especially related to Parkinson’s disease or alcohol addiction .
  • Methods of Application or Experimental Procedures : The existence of ®-salsolinol synthase has been proposed, which possibly catalyzes the reaction of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .

Salsolinol-1-carboxylic acid is an endogenous alkaloid in the central nervous system . It’s a tetrahydroisoquinoline derivative whose presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA (l-dihydroxyphenylalanine) medication .

  • Summary of the Application : Salsolinol-1-carboxylic acid is involved in various physiological and pathophysiological roles, especially related to Parkinson’s disease or alcohol addiction .
  • Methods of Application or Experimental Procedures : The existence of ®-salsolinol synthase has been proposed, which possibly catalyzes the reaction of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .

Future Directions

Future research could focus on the physiological and/or pathophysiological roles of Salsolinol-1-carboxylic acid, especially in relation to diseases such as Parkinson’s disease .

properties

IUPAC Name

6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGLVMDBZZZXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150915
Record name 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salsolinol-1-carboxylic acid

CAS RN

57256-34-5
Record name 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57256-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Carboxysalsolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57256-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
MA Collins, BY Cheng - Archives of biochemistry and biophysics, 1988 - Elsevier
The decarboxylation of salsolinol-1-carboxylic acid (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid), a novel endogenous catecholic adduct of dopamine and …
Number of citations: 17 www.sciencedirect.com
F Zhang, G Dryhurst - Journal of medicinal chemistry, 1993 - ACS Publications
The oxidation chemistry of salsolinol-l-carboxylic acid (1), an alkaloid endogenous tothe central nervous system which is elevated as a result of ethanol consumption, has been studied …
Number of citations: 17 pubs.acs.org
M Naoi, W Maruyama, P Dostert, K Kohda, T Kaiya - Neuroscience letters, 1996 - Elsevier
… first reaction produces salsolinol-1carboxylic acid, which was identified in human brain [18], but its enantiomeric characteristic has never been confirmed. Salsolinol-1-carboxylic acid is …
Number of citations: 157 www.sciencedirect.com
M Kawai, Y Deng, I Kimura, H Yamamura, S Araki… - Tetrahedron …, 1997 - Elsevier
… 3,4 Two biosynthetic pathways were proposed to produce Sal; one is the Pictet-Spengler condensation of dopamine with acetaldehyde, and the other is via salsolinol- 1 -carboxylic acid …
Number of citations: 18 www.sciencedirect.com
P Dostert, M Varasi, A Della Torre, C Monti… - European journal of …, 1992 - Elsevier
… Synthesis and absolute configurations Racemic salsolinol- 1 -carboxylic acid 1 was synthesized from dopamine hydrochloride and pyruvic acid according to a literature procedure [ 141. …
Number of citations: 13 www.sciencedirect.com
X Chen, X Zheng, S Ali, M Guo, R Zhong… - ACS Chemical …, 2018 - ACS Publications
… acid into (R)-Sal via formation of an intermediate metabolite (salsolinol-1-carboxylic acid). (23) … acid into (R)-Sal via formation of an intermediate metabolite (salsolinol-1-carboxylic acid). …
Number of citations: 28 pubs.acs.org
M Naoi, W Maruyama, GM Nagy - Neurotoxicology, 2004 - Elsevier
Salsolinol, 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is an endogenous catechol isoquinoline detected in humans by M. Sandler. In human brain, a series of catechol …
Number of citations: 153 www.sciencedirect.com
H Thomas, W Stammel, A Brossi - Journal of chromatographic …, 1983 - academic.oup.com
… Dopamine and dopamine-related tetrahydroisoquinolines were separated in the sequence salsolinol-1-carboxylic acid [1], dopamine [2], salsolinol [3], 7-methylsalsolinol1-carboxylic …
Number of citations: 8 academic.oup.com
XC Chen, Y Chen, GS Wu, JQ Lu, J Iqbal, H Qing… - Neurochemical …, 2013 - Springer
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), the endogenous dopamine-derived catechol isoquinolines whose structure is similar with MPTP (1-methyl-4-phenyl-1…
Number of citations: 12 link.springer.com
A Brossi - Planta medica, 1991 - thieme-connect.com
… methyl ester 8a xHEr confirmed the S-configuration of 8a, that of S-salsoline-1carboxylic acid (12a) obtained from 8a with refluxing 10% HC1, and that of S-salsolinol-1-carboxylic acid (…
Number of citations: 9 www.thieme-connect.com

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